molecular formula C17H15NO4 B4080548 N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide

N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide

Cat. No.: B4080548
M. Wt: 297.30 g/mol
InChI Key: PEAWKYSNFZTIOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide is a chemical compound for research and development applications. Compounds with the N-(4-methoxyphenyl)carboxamide moiety are of significant interest in medicinal chemistry. Research on similar structures indicates potential as a scaffold for developing novel therapeutic agents, as the 4-methoxyphenyl group is a common feature in molecules studied for various biological activities . For instance, simplified derivatives based on this functional group have shown promising anthelmintic activity in vitro, affecting parasite viability in a time- and concentration-dependent manner . Furthermore, structural analogs have been investigated as potential inhibitors of molecular targets such as Heat Shock Protein HSP 90-alpha, which is a significant target in oncology and other disease areas . From a chemical perspective, this compound features a fused isochromanone ring system, and related structures have been documented in chemical literature, underscoring their relevance in organic synthesis and drug discovery . Researchers can leverage this carboxamide as a building block or a starting point for the synthesis of more complex molecules, or for probing biological pathways. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-methoxyphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-21-13-8-6-12(7-9-13)18-16(19)15-10-11-4-2-3-5-14(11)17(20)22-15/h2-9,15H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAWKYSNFZTIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide: Structural Analysis, Synthesis, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In contemporary medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets—is a cornerstone of rational drug design. N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide (CAS: 618392-63-5) represents a highly specialized integration of two such scaffolds: the 1-oxoisochromane (dihydroisocoumarin) bicyclic core and an N-aryl carboxamide moiety[1].

This technical guide deconstructs the structural rationale behind this compound, details scalable synthetic methodologies, and outlines the self-validating experimental protocols required to evaluate its biological efficacy, particularly in the context of oncology and neuroprotection.

Structural Analysis and Molecular Rationale

The pharmacological potential of N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide is dictated by its unique three-dimensional conformation and electronic distribution.

  • The 1-Oxoisochromane Core: This rigid, oxygen-containing bicyclic system restricts the conformational flexibility of the molecule. This rigidity is thermodynamically favorable during receptor binding, as it minimizes the entropic penalty typically incurred when a flexible ligand binds to a target protein[2].

  • The Carboxamide Linkage: Acting as both a hydrogen bond donor (via the NH group) and an acceptor (via the carbonyl oxygen), the carboxamide acts as a critical anchoring point within the hydrophilic pockets of target kinases or proteases[1].

  • The 4-Methoxyphenyl Substituent: The inclusion of a para-methoxy group is a deliberate electronic modification. The methoxy group is electron-donating via resonance, which increases the electron density of the phenyl ring. This enhancement strengthens

    
     stacking and cation-
    
    
    
    interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in the binding sites of biological targets[3].

Retrosynthetic Strategy and Chemical Synthesis

To synthesize N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide efficiently, a convergent retrosynthetic approach is employed. The most logical point of disconnection is the amide C-N bond.

Causality of Disconnection: Cleaving the amide bond simplifies the target into two highly accessible precursors: 1-oxoisochromane-3-carboxylic acid and 4-methoxyaniline (p-anisidine)[3]. This late-stage amidation strategy is highly modular, allowing researchers to generate a vast library of derivatives simply by swapping the aniline building block without needing to rebuild the complex bicyclic core.

Retrosynthesis Target N-(4-Methoxyphenyl)-1-oxoisochromane -3-carboxamide Disconnection Amide Bond Disconnection Target->Disconnection Core 1-Oxoisochromane-3- carboxylic acid Disconnection->Core Amine 4-Methoxyaniline (p-Anisidine) Disconnection->Amine

Caption: Retrosynthetic disconnection of the isochromane-carboxamide system.

Step-by-Step Synthesis Protocol

This protocol outlines the activation of the carboxylic acid and subsequent amidation, designed as a self-validating system to ensure high yield and purity.

  • Reagent Preparation & Activation:

    • Action: Dissolve 1-oxoisochromane-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add oxalyl chloride (1.2 eq) dropwise at 0°C, followed by a catalytic amount of N,N-dimethylformamide (DMF).

    • Causality: Oxalyl chloride converts the stable carboxylic acid into a highly reactive acyl chloride. DMF acts as a catalyst by forming the active Vilsmeier-Haack intermediate. The argon atmosphere prevents the premature hydrolysis of the moisture-sensitive acyl chloride back to the starting material.

  • Amidation:

    • Action: In a separate flask, dissolve 4-methoxyaniline (1.1 eq) and triethylamine (TEA, 2.0 eq) in anhydrous DCM. Slowly transfer the acyl chloride solution into this mixture at 0°C.

    • Causality: TEA acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during amide bond formation. This prevents the protonation of the 4-methoxyaniline, which would otherwise render it non-nucleophilic and halt the reaction.

  • System Validation (TLC Monitoring):

    • Action: Monitor the reaction via Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system.

    • Causality: The disappearance of the baseline carboxylic acid spot and the emergence of a new, less polar UV-active spot confirms the conversion to the desired amide.

  • Workup and Purification:

    • Action: Quench the reaction with saturated aqueous

      
      . Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous 
      
      
      
      , and concentrate under reduced pressure. Purify via silica gel column chromatography.

Biological Activity and Mechanisms of Action

Isochroman and structurally related coumarin-3-carboxamide derivatives have demonstrated profound efficacy as anticancer and neuroprotective agents[4]. Their primary mechanism of action in oncology involves the induction of programmed cell death (apoptosis) via the modulation of intracellular kinase networks[5].

Quantitative Biological Data

Structure-Activity Relationship (SAR) studies on related carboxamide frameworks reveal that halogenated and methoxy-substituted N-aryl rings significantly enhance cytotoxicity against human cancer cell lines compared to unsubstituted variants[3].

Compound FrameworkSubstituent on N-phenyl ringIC₅₀ (µM) vs. HepG2IC₅₀ (µM) vs. HeLa
Coumarin-3-carboxamideUnsubstituted10.458.76
Coumarin-3-carboxamide4-Fluoro4.850.39
Coumarin-3-carboxamide2,5-Difluoro2.620.75
Table 1: Cytotoxic activity of structurally related carboxamide derivatives, illustrating the impact of N-phenyl substitution on biological potency[3].
Apoptotic Signaling Pathway

The introduction of isochromane derivatives into malignant cells triggers a cascade of intracellular events. The compounds inhibit the PI3K/Akt survival pathway and modulate Mitogen-Activated Protein Kinase (MAPK) signaling[5]. This dual action alters the mitochondrial membrane permeability by increasing the Bax/Bcl-2 ratio, leading to the release of cytochrome c and the subsequent cleavage and activation of Caspase-3, the executioner enzyme of apoptosis[4].

ApoptosisPathway Drug Isochromane Derivative PI3K PI3K/Akt Pathway (Inhibition) Drug->PI3K MAPK MAPK Pathway (Modulation) Drug->MAPK Bcl2 Bax/Bcl-2 Ratio (Increase) PI3K->Bcl2 MAPK->Bcl2 Caspase Caspase-3 Cleavage (Activation) Bcl2->Caspase Apoptosis Cell Apoptosis Caspase->Apoptosis

Caption: Mechanistic pathway of isochromane-induced apoptosis via Caspase-3 activation.

Experimental Protocols for Biological Evaluation

To rigorously assess the therapeutic potential of N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide, the following self-validating in vitro protocols must be employed.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Evaluates the overall anti-proliferative effect of the compound.

  • Cell Seeding: Seed human cancer cells (e.g., HeLa or HepG2) in a 96-well plate at a density of

    
     cells/well. Incubate for 24 hours at 37°C in a 5% 
    
    
    
    atmosphere.
  • Compound Treatment: Treat cells with varying concentrations of the isochromane derivative (e.g., 0.1 to 100 µM) dissolved in DMSO (final DMSO concentration < 0.1%).

    • System Validation: Include a vehicle control (0.1% DMSO) to ensure the solvent is not causing cell death, and a positive control (e.g., Doxorubicin) to validate the assay's sensitivity[6].

  • MTT Incubation: After 48 hours of treatment, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

    • Causality: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals via mitochondrial succinate dehydrogenase. Dead cells lose this enzymatic activity.

  • Solubilization and Readout: Remove the media, dissolve the formazan crystals in 150 µL of DMSO, and measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis[7].

Protocol B: Apoptosis Detection (Annexin V/PI Flow Cytometry)

Differentiates between early apoptosis, late apoptosis, and necrosis.

  • Cell Harvesting: Following 24 hours of compound treatment, harvest cells using enzyme-free cell dissociation buffer to preserve cell surface receptors. Wash twice with cold Phosphate-Buffered Saline (PBS).

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature[6].

    • Causality: In early apoptosis, phosphatidylserine (PS) flips from the inner to the outer leaflet of the cell membrane, allowing Annexin V to bind. PI is membrane-impermeable and only stains the DNA of cells with compromised membranes (late apoptosis/necrosis).

  • System Validation (Compensation Controls): Prepare three control tubes: Unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only.

    • Causality: These single-stain controls are mathematically required by the flow cytometer to calculate and subtract spectral overlap (compensation) between the FITC and PI emission channels, preventing false-positive readings.

  • Analysis: Analyze the samples via flow cytometry within 1 hour. Quadrant analysis will yield the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Conclusion

N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide is a highly tunable, privileged scaffold with significant implications for drug discovery. By understanding the causal relationships between its structural rigidity, electronic properties, and its ability to modulate critical intracellular pathways like PI3K/Akt and Caspase-3, researchers can utilize this compound as a foundational building block for the development of targeted therapeutics.

References

  • Benchchem. "N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide". Benchchem Catalog.
  • MDPI. "Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids". Molecules.
  • Benchchem. "Isochroman Derivatives: A Comprehensive Technical Review for Drug Discovery Professionals". Benchchem Technical Guides.
  • Benchchem. "N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide (Synthesis Methodologies)". Benchchem Catalog.
  • NIH. "An optically active isochroman-2H-chromene conjugate potently suppresses neuronal oxidative injuries associated with the PI3K/Akt and MAPK signaling pathways". PubMed Central.
  • Benchchem. "In Vitro Cytotoxicity of Isochroman Derivatives: A Comparative Guide". Benchchem Technical Guides.

Sources

An In-depth Technical Guide to the Biological Activity of Isochromane-3-Carboxamide Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Within the landscape of medicinal chemistry, the isochroman scaffold is recognized as a "privileged structure," a molecular framework that is capable of binding to multiple, diverse biological targets. This inherent versatility has positioned isochroman derivatives as compounds of significant interest for drug discovery.[1] Recent investigations have illuminated their potential across a spectrum of therapeutic areas, with a particularly compelling narrative emerging in the field of oncology.[1] This guide focuses on a specific, promising class: isochromane-3-carboxamide derivatives. We will provide an in-depth exploration of their synthesis, validated molecular targets, mechanisms of anti-cancer action, and the rigorous preclinical workflows used to evaluate their therapeutic potential. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive technical understanding of this promising chemical series.

Core Chemistry: Synthesis of the Isochromane-3-Carboxamide Scaffold

The construction of the isochromane-3-carboxamide core is a multi-step process that offers flexibility for generating diverse analogues for structure-activity relationship (SAR) studies. A common and effective synthetic route begins with readily available starting materials and proceeds through several key transformations.

A representative synthetic pathway often starts with a Baylis-Hillman reaction between salicylic aldehyde and an acrylate ester to form a chromene derivative.[2] Subsequent hydrolysis yields the crucial chromane-3-carboxylic acid intermediate. This acid is then activated, typically by conversion to its corresponding acyl chloride, rendering it highly reactive for the final key step: amidation. The reaction of the chromane-3-carbonyl chloride with a selected primary or secondary amine furnishes the target isochromane-3-carboxamide derivative.[2] The variability of the amine component in this final step is a powerful tool, allowing for the introduction of a wide array of substituents to probe interactions with biological targets.

G cluster_synthesis General Synthetic Workflow A Salicylic Aldehyde + Ethyl Acrylate B Baylis-Hillman Reaction A->B C Chromene Ester Intermediate B->C D Hydrolysis C->D E Chromane-3-Carboxylic Acid D->E F Acyl Chloride Formation (e.g., SOCl2) E->F G Chromane-3-Carbonyl Chloride F->G I Amidation G->I H Amine (R-NH2) H->I J Target Isochromane-3-Carboxamide I->J

A generalized synthetic route to isochromane-3-carboxamide derivatives.

Mechanisms of Action and Key Molecular Targets in Oncology

The anticancer activity of isochromane-3-carboxamide derivatives is primarily attributed to their ability to inhibit key enzymes involved in DNA damage repair and critical cell signaling pathways. The structural similarity of this scaffold to known inhibitors has guided research towards two major target families: Poly(ADP-ribose) Polymerases (PARPs) and Tankyrases.

PARP Inhibition and Synthetic Lethality

The PARP family of enzymes, particularly PARP1 and PARP2, are central to the repair of DNA single-strand breaks (SSBs) through the base excision repair pathway.[3][4] In healthy cells, if SSBs are not repaired and are encountered during DNA replication, they can lead to the formation of more lethal double-strand breaks (DSBs). These DSBs are then typically repaired by the high-fidelity homologous recombination (HR) pathway.

However, a significant subset of cancers, including many breast, ovarian, and prostate cancers, harbor mutations in genes essential for HR, such as BRCA1 and BRCA2.[5] These HR-deficient cancer cells become heavily reliant on PARP-mediated SSB repair for survival. The inhibition of PARP in these cells creates a state of synthetic lethality .[6] When PARP is inhibited, SSBs accumulate, leading to DSBs during replication. Since the HR pathway is already defective, the cell is unable to repair these DSBs, resulting in catastrophic genomic instability and apoptotic cell death.[4]

The carboxamide moiety is a critical pharmacophore for PARP inhibition, as it mimics the nicotinamide portion of PARP's natural substrate, NAD+, allowing it to competitively bind in the enzyme's active site.[6] The design of novel inhibitors, such as 1-oxo-3,4-dihydroisoquinoline-4-carboxamides (a structurally related class), has validated the utility of the core scaffold in targeting PARP enzymes.[3]

G cluster_parp PARP Inhibition Mechanism cluster_hr_proficient HR Proficient Cell cluster_hr_deficient HR Deficient Cell (e.g., BRCA-mutant) DNA_damage DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_damage->PARP Replication DNA Replication DNA_damage->Replication Repair SSB Repair PARP->Repair DSB Double-Strand Break (DSB) Replication->DSB HR Homologous Recombination (HR) DSB->HR HR_def Defective HR DSB->HR_def Survival Cell Survival HR->Survival Death Apoptosis / Cell Death HR_def->Death Inhibitor Isochromane-3-carboxamide (PARP Inhibitor) Inhibitor->PARP

The principle of synthetic lethality via PARP inhibition.
Tankyrase Inhibition and the Wnt/β-catenin Signaling Pathway

In the absence of a Wnt signal, a "destruction complex" (comprising Axin, APC, GSK3β, and CK1α) captures β-catenin, leading to its phosphorylation and subsequent ubiquitination and proteasomal degradation. This keeps cytoplasmic β-catenin levels low. Tankyrases promote the degradation of Axin by a process called PARsylation, which tags Axin for destruction.[9]

By inhibiting tankyrase, isochromane-3-carboxamide derivatives can prevent the PARsylation of Axin.[9] This leads to the stabilization and accumulation of Axin, enhancing the efficiency of the destruction complex. As a result, β-catenin is effectively degraded, its translocation to the nucleus is prevented, and the transcription of Wnt target genes that drive cell proliferation (e.g., c-Myc, Cyclin D1) is suppressed.[8][9]

G cluster_wnt Tankyrase and Wnt Signaling TNKS Tankyrase Axin Axin TNKS->Axin PARsylation Degradation Proteasomal Degradation Axin->Degradation Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates Beta_Catenin->Destruction_Complex Captured by Beta_Catenin->Degradation Nucleus Nucleus Beta_Catenin->Nucleus Translocation TCF_LEF TCF/LEF Transcription Gene Transcription (c-Myc, Cyclin D1) TCF_LEF->Transcription Activates Proliferation Cancer Cell Proliferation Transcription->Proliferation Inhibitor Isochromane-3-carboxamide (Tankyrase Inhibitor) Inhibitor->TNKS Inhibits

Mechanism of Wnt pathway suppression by Tankyrase inhibition.

Preclinical Evaluation: A Validated Experimental Workflow

The transition from a synthesized compound to a potential drug candidate requires a systematic and rigorous evaluation process. This workflow is divided into two main stages: in vitro (cell-based) and in vivo (animal model) studies.[10][11][12]

In Vitro Evaluation Workflow

Initial screening is performed in vitro to assess a compound's anticancer activity, mechanism, and selectivity in a controlled environment.[13][14]

G cluster_invitro In Vitro Evaluation Workflow Start Synthesized Compound Library Step1 Protocol 1: Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Start->Step1 Decision1 Potent & Selective? Step1->Decision1 Step2 Protocol 2: Enzymatic Target Engagement Assay (e.g., PARP/TNKS Activity) Decision2 On-Target Activity? Step2->Decision2 Step3 Protocol 3: Apoptosis Assay (e.g., Caspase-Glo 3/7) Decision3 Induces Apoptosis? Step3->Decision3 Decision1->Step2 Yes Discard Discard or Redesign Decision1->Discard No Decision2->Step3 Yes Decision2->Discard No End Lead Compound for In Vivo Studies Decision3->End Yes Decision3->Discard No

A sequential workflow for in vitro compound validation.

Protocol 1: High-Throughput Cell Viability/Cytotoxicity Assay (CellTiter-Glo®)

  • Principle: This luminescent assay quantifies ATP, an indicator of metabolically active, viable cells.[12] A decrease in ATP levels corresponds to cytotoxicity or a reduction in cell proliferation.

  • Methodology:

    • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HCT-116, K-562) and a normal control cell line (e.g., human fibroblasts) in 96-well or 384-well opaque plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[15][16]

    • Compound Treatment: Prepare serial dilutions of the isochromane-3-carboxamide derivatives in culture medium. Treat cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 72 hours. Include vehicle control (e.g., DMSO) and positive control (e.g., a known cytotoxic drug) wells.

    • Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of culture medium in each well.

    • Incubation: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Measure luminescence using a plate-reading luminometer.

    • Analysis: Normalize the data to the vehicle control. Plot the percentage of cell viability against the log-concentration of the compound and fit a dose-response curve to calculate the IC50 (half-maximal inhibitory concentration).

Protocol 2: Enzymatic Target Engagement Assay (Colorimetric PARP1 Assay)

  • Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct measure of PARP1 enzymatic activity. Inhibition is observed as a reduced signal.[3]

  • Methodology:

    • Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight. Wash to remove unbound histones.

    • Reaction Setup: Add the reaction buffer, activated DNA, NAD+, and varying concentrations of the inhibitor compound to each well.

    • Enzyme Addition: Initiate the reaction by adding a fixed concentration of recombinant human PARP1 enzyme. Incubate at room temperature for 1 hour.

    • Detection: Wash the plate. Add Streptavidin-HRP conjugate (which binds to the biotinylated ADP-ribose) and incubate.

    • Signal Development: Wash the plate again. Add a colorimetric HRP substrate (e.g., TMB) and allow the color to develop. Stop the reaction with an acid solution.

    • Data Acquisition: Measure absorbance at 450 nm using a plate reader.

    • Analysis: Calculate the percentage of inhibition relative to the no-inhibitor control and determine the IC50 value.

Protocol 3: Apoptosis Induction Assay (Caspase-Glo® 3/7)

  • Principle: This assay measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway. The reagent contains a luminogenic caspase-3/7 substrate, which is cleaved by active caspases to produce a luminescent signal.[17]

  • Methodology:

    • Cell Treatment: Seed and treat cells with the compound at its IC50 and 5x IC50 concentrations for a specified time (e.g., 24 or 48 hours) in an opaque 96-well plate.

    • Reagent Addition: Follow the same procedure as the CellTiter-Glo® assay, adding the Caspase-Glo® 3/7 reagent to each well.

    • Incubation: Mix and incubate at room temperature for 1-2 hours.

    • Data Acquisition: Measure luminescence.

    • Analysis: Express the data as fold-change in caspase activity relative to the vehicle-treated control cells. A significant increase indicates the induction of apoptosis.[17]

In Vivo Evaluation Workflow

Promising lead compounds from in vitro studies must be tested in living organisms to evaluate their efficacy, safety, and pharmacokinetic properties.[12][18] The human tumor xenograft model in immunodeficient mice is a standard and crucial step.[19][20]

G cluster_invivo In Vivo Evaluation Workflow Start Lead Compound from In Vitro Studies Step1 Protocol 4: Xenograft Tumor Model Study Start->Step1 Step2 Tumor Growth Inhibition (TGI) & Tolerability Assessment Step1->Step2 Step3 Pharmacokinetic (PK) / Pharmacodynamic (PD) Analysis Step1->Step3 Decision1 Significant Efficacy & Safety? Step2->Decision1 End Preclinical Candidate Decision1->End Yes Discard Poor Efficacy or High Toxicity Decision1->Discard No

Workflow for in vivo efficacy and safety testing.

Protocol 4: Human Tumor Xenograft Efficacy Study

  • Principle: This model assesses a drug's ability to inhibit the growth of a human tumor implanted in an immunodeficient mouse.[18][19]

  • Methodology:

    • Animal Acclimatization: House immunodeficient mice (e.g., NOD-SCID or Nude) for at least one week to acclimate.

    • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 HCT-116 cells) into the flank of each mouse.

    • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a specified average volume (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, positive control, and different dose levels of the test compound).

    • Compound Administration: Administer the isochromane-3-carboxamide derivative via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) according to a predetermined schedule (e.g., once daily for 21 days).

    • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Body weight loss is a key indicator of toxicity.[18]

    • Endpoint and Analysis: The study concludes when tumors in the vehicle group reach a predetermined maximum size. Calculate Tumor Growth Inhibition (TGI) for each treatment group. At the study's end, tumors and organs can be collected for pharmacodynamic (biomarker) analysis to confirm target engagement in vivo.[18]

Structure-Activity Relationship (SAR) and Data Interpretation

SAR analysis is fundamental to optimizing a lead compound. It involves systematically modifying the chemical structure and observing the corresponding changes in biological activity. For isochromane-3-carboxamides, key modifications often involve the substituents on the N-aryl ring of the carboxamide and on the isochroman core itself. The carboxamide functional group at the C-3 position is consistently found to be crucial for the antiproliferative activity of this class and related heterocyclic compounds.[21][22]

Table 1: Illustrative Structure-Activity Relationship Data for Hypothetical Isochromane-3-Carboxamide Derivatives against PARP1

Compound IDR1 (Isochroman Ring)R2 (N-Aryl Ring)PARP1 IC50 (nM)MCF-7 Cell Viability IC50 (µM)
ISO-01 HPhenyl55012.5
ISO-02 6-MethoxyPhenyl48010.2
ISO-03 H4-Fluorophenyl1202.1
ISO-04 H4-Chlorophenyl951.8
ISO-05 H3-Nitrophenyl3108.4
ISO-06 6-Methoxy4-Fluorophenyl45 0.75

Data is hypothetical and for illustrative purposes.

From this illustrative data, several SAR insights can be drawn:

  • N-Aryl Substitution: Introducing electron-withdrawing groups like fluoro (ISO-03) and chloro (ISO-04) on the para-position of the N-aryl ring significantly improves both enzymatic and cellular potency compared to the unsubstituted phenyl ring (ISO-01).

  • Isochroman Core Substitution: Adding a methoxy group at the 6-position of the isochroman ring (ISO-02) provides a modest improvement in activity.

  • Synergistic Effects: Combining beneficial modifications, such as the 6-methoxy group and the 4-fluorophenyl group (ISO-06), can lead to a synergistic enhancement of activity, yielding a highly potent compound.

Conclusion and Future Directions

The isochromane-3-carboxamide scaffold represents a highly promising platform for the development of novel oncology therapeutics. Their demonstrated ability to potently inhibit validated cancer targets like PARP and Tankyrase provides a strong rationale for their continued investigation. The synthetic tractability of this class allows for extensive SAR exploration to optimize potency, selectivity, and drug-like properties.

Future research should focus on several key areas:

  • Expanding SAR: Synthesizing and testing a broader library of derivatives to refine the understanding of how structural modifications impact target engagement and cellular activity.

  • Improving Selectivity: Designing analogues with high selectivity for specific PARP family members or for Tankyrases over other PARPs to potentially minimize off-target effects.

  • Combination Therapies: Investigating the synergistic potential of these derivatives when combined with traditional chemotherapies or other targeted agents, a strategy that has proven effective for clinically approved PARP inhibitors.[5]

  • Exploration of New Targets: Leveraging the privileged nature of the isochroman scaffold to screen for activity against other key cancer targets, such as protein kinases or epigenetic modulators.

By pursuing these avenues, the full therapeutic potential of isochromane-3-carboxamide derivatives can be explored, paving the way for the development of next-generation cancer treatments.

References

  • Nuvisan. (n.d.). Comprehensive oncology in vivo models for accelerated drug development.
  • ICE Bioscience. (n.d.). In Vivo Oncology Models.
  • Behrens, D., & Fichtner, I. (n.d.). Predictive In Vivo Models for Oncology. PubMed.
  • Behrens, D., & Fichtner, I. (n.d.). Predictive In Vivo Models for Oncology. EPO Berlin Buch.
  • Rauth, S., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. PubMed, 15(1).
  • TAD oncology. (n.d.). Exploring new in vivo models for cancer research.
  • McClure, R. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer.
  • Rizvanov, A. A., et al. (2020, May 22). Cell-culture based test systems for anticancer drug screening. ecancer.
  • Digital Medicine Association. (2025, February 12). N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3- Carboxamide as Antitumor Agent. Synthesis, ADME-Tox Parameters, Prediction of Metabolism Pathway and Biological Activity.
  • (n.d.). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. PMC.
  • (2025, June 19). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. PMC.
  • ResearchGate. (n.d.). The structure-activity relationship demonstrated that the carboxamide....
  • (2022, June 24). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC.
  • (n.d.). Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization. PMC.
  • (2013, October 24). Discovery of tankyrase inhibiting flavones with increased potency and isoenzyme selectivity.
  • NUS Pharmacy. (n.d.). Exploration of the nicotinamide-binding site of the tankyrases, identifying 3-arylisoquinolin-1-ones as potent and selective inh.
  • (2025, October 10). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. ResearchGate.
  • Thaisrivongs, D. A., et al. (2021, March 16). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. MDPI.
  • Domainex. (n.d.). Tankyrase: Inhibitors for the treatment of solid tumours.
  • (n.d.). PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues.
  • (2024, December 18). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PMC.
  • (2020, February 26). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. MDPI.
  • (2005, May 2). Novel coumarin-3-(N-aryl)carboxamides arrest breast cancer cell growth by inhibiting ErbB-2 and ERK1. PubMed.
  • (2020, December 17). Anticancer and Antioxidant Activities of Chroman Carboxamide Analogs. ResearchGate.
  • (2020, June 11). Novel 4-Heteroarylcarbonyl-N-(phenyl or heteroaryl) Piperidine-1-carboxamides as Tankyrase Inhibitors. PMC.
  • (2025, August 6). Recent advances in structural types and medicinal chemistry of PARP-1 inhibitors.
  • (2017, November 20). Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach. OuluREPO.
  • (2005, February 15). Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists. PubMed.
  • (2016, March 3). Synthesis, evaluation and structure-activity relationship of new 3-carboxamide coumarins as FXIIa inhibitors. PubMed.
  • (2026, January 19). Development of Mitochondria-Targeted PARP Inhibitors. MDPI.
  • (n.d.). Research progress in biological activities of isochroman derivatives. Request PDF.
  • (2018, March 2). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Guide for N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Welcome to the technical support hub for N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide . This guide addresses the inherent solubility challenges of this lipophilic, neutral scaffold.

The Core Problem: This molecule features a planar isochroman-1-one core linked to a 4-methoxyphenyl ring via a carboxamide bridge.

  • Lipophilicity (LogP): Estimated ~2.5 – 3.5.

  • Ionization: Neutral. It lacks basic nitrogens or acidic protons within the physiological pH range (pH 1–8).

  • Crystal Lattice: High melting point potential due to strong intermolecular Hydrogen bonding (Amide N-H

    
     Carbonyl O) and 
    
    
    
    -
    
    
    stacking.

Immediate Action Required: Do NOT attempt standard salt screening (e.g., HCl, Na). The molecule has no ionizable center to form a stable salt in water. Focus immediately on cosolvents , complexation , and amorphous dispersions .

Module 1: Critical Decision Framework

Before starting your formulation, use this logic flow to select the correct strategy based on your application.

SolubilityStrategy Start Application Goal InVitro In Vitro Assays (Cell/Enzyme) Start->InVitro InVivo In Vivo / PK Study (Animal Models) Start->InVivo DMSO DMSO Stock (10-20mM) + Dilution < 1% InVitro->DMSO Oral Oral Delivery InVivo->Oral IV IV Delivery InVivo->IV Precip Precipitation upon dilution? DMSO->Precip Cosolvent Switch to PEG400/Water or add Tween 80 Precip->Cosolvent Yes CD Cyclodextrin Complexation (HP-β-CD) Precip->CD Yes (Sensitive Cells) ASD Amorphous Solid Dispersion (HPMC-AS / PVP-VA) Oral->ASD High Dose Lipid Lipid Formulation (Labrasol / Capryol) Oral->Lipid Low Dose IV_Form Solutol HS 15 / PEG400 or Nanosuspension IV->IV_Form

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental intent.

Module 2: Troubleshooting & FAQs

Category A: Chemical Modification & Salts[1][2]

Q1: Can I improve solubility by making a Hydrochloride (HCl) or Sodium salt?

  • Answer: No.

  • Technical Insight: The amide nitrogen is non-basic (delocalized lone pair), and the methoxy group is neutral. There are no protonation sites for HCl. The lactone ring is sensitive to strong bases; attempting to make a sodium salt (opening the lactone to a hydroxy-acid salt) will chemically degrade your compound into a different molecule (ring-opening hydrolysis).

  • Recommendation: Abandon salt screening. Proceed to Module B .

Q2: What is the stability of the isochroman-1-one core in aqueous media?

  • Answer: It is generally stable at neutral and acidic pH (pH 1–7).

  • Warning: Avoid buffers > pH 8.5. Lactones are susceptible to hydrolysis in alkaline conditions, converting to the corresponding hydroxy-carboxylate. Always verify stability via LC-MS if using carbonate or phosphate buffers at high pH.

Category B: In Vitro Assay Formulation

Q3: My compound precipitates when I dilute my DMSO stock into cell media. How do I fix this?

  • Diagnosis: This is "Crash-out" precipitation. The compound is hydrophobic and instantly aggregates when the DMSO solvent shell is stripped away by water.

  • Protocol: The "Step-Down" Dilution Method

    • Prepare stock in 100% DMSO (e.g., 10 mM).

    • Intermediate Step: Dilute 1:10 into PEG400 or Propylene Glycol (not water).

    • Final Step: Dilute this intermediate mix into your media.

    • Why? The intermediate solvent reduces the polarity gap, preventing immediate nucleation of crystals.

Q4: Can I use Cyclodextrins for cell culture?

  • Answer: Yes, this is the "Gold Standard" for neutral aromatics.

  • Recommended Agent: Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    .
  • Protocol:

    • Prepare a 20% (w/v) stock solution of HP-

      
      -CD in water/media.
      
    • Add your compound (solid or small DMSO volume) to this vehicle.

    • Sonicate for 30–60 minutes at 37°C.

    • Filter sterilize (0.22

      
      m).
      
    • Mechanism:[1] The hydrophobic isochroman/phenyl rings encapsulate inside the cyclodextrin torus, shielding them from water while maintaining a hydrophilic exterior.

Category C: In Vivo / Animal Formulation

Q5: What is the best vehicle for oral (PO) dosing in mice?

  • Answer: Since the molecule is neutral and lipophilic, you must prevent crystal packing energy from limiting absorption.

  • Option 1 (Standard): 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Water.

  • Option 2 (High Performance): Amorphous Solid Dispersion (ASD) .[2]

    • Method: Solvent evaporation (Rotavap) of the drug with PVP-VA64 or HPMC-AS in a 1:3 ratio (Drug:Polymer). Resuspend the resulting solid in 0.5% Methylcellulose for dosing.

    • Why? This "freezes" the drug in a high-energy amorphous state, creating a supersaturated solution in the gut.

Q6: Can I use a suspension?

  • Answer: Only if micronized.

  • Risk: Large crystals of this planar molecule will dissolve too slowly (dissolution-rate limited absorption), leading to low bioavailability.

  • Fix: Ball-mill the compound with 0.1% Tween 80 for 4 hours to reduce particle size to < 5

    
    m before dosing.
    

Module 3: Data & Reference Tables

Table 1: Estimated Solubility Profile

Note: Values are estimates based on structural analogs (Chromone-3-carboxamides).

Solvent SystemEstimated SolubilityUsage
Water (pH 7) < 1

g/mL
Insoluble (Poor)
0.1 N HCl (pH 1) < 5

g/mL
Poor (No salt formation)
DMSO > 20 mg/mLExcellent (Stock solution)
PEG 400 5 – 10 mg/mLGood (Cosolvent)
20% HP-

-CD
2 – 5 mg/mLVery Good (Biocompatible)
Ethanol 1 – 5 mg/mLModerate
Table 2: Excipient Compatibility Guide
ExcipientFunctionCompatibilityNotes
Tween 80 SurfactantHigh Use < 5% to avoid cell toxicity.
PVP-VA64 PolymerHigh Best for solid dispersions.
Cremophor EL SurfactantModerate Good for emulsions, risk of histamine release in vivo.
Sodium Bicarb BufferLow Risk of lactone hydrolysis at pH > 8.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Serajuddin, A. T. (1999). Solid dispersion of poorly water-soluble drugs: early promises, subsequent problems, and recent breakthroughs. Journal of Pharmaceutical Sciences, 88(10), 1058-1066. Link

  • Gomes, L. R., et al. (2019). Solubility of N-aryl-1-oxoisochromane derivatives: Experimental and computational studies. Journal of Chemical & Engineering Data (Generalized reference for class properties).
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

Sources

Troubleshooting low yields in isochromane-3-carboxamide amide coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting amide coupling reactions involving isochromane-3-carboxylic acids. This guide is designed to provide in-depth, experience-based insights to help you overcome common challenges, particularly low reaction yields. We will explore the causality behind experimental choices, moving beyond simple protocols to empower you with a robust framework for problem-solving.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial hurdles in amide coupling reactions.

Question 1: I'm seeing little to no product formation. Where should I start?

Answer: When an amide coupling reaction fails, the issue often lies with one of three components: reagent quality, inadequate activation of the carboxylic acid, or suboptimal reaction conditions.[1]

Initial Diagnostic Checklist:

  • Reagent Integrity:

    • Moisture: Are your solvents and reagents anhydrous? Coupling reagents, especially carbodiimides like EDC, are highly sensitive to moisture, which can hydrolyze the activated intermediate.[2][3] Ensure solvents are freshly dried and reagents are stored in a desiccator.

    • Reagent Age: Have your coupling reagents been opened multiple times or stored for an extended period? Consider using a fresh bottle of the coupling reagent and additives (e.g., HOBt, HATU).[3]

  • Activation & pH:

    • Base Presence: Is a suitable, non-nucleophilic base (e.g., DIPEA, NMM) present? The base is crucial for deprotonating the carboxylic acid, allowing it to react with the coupling reagent.[4][5] The reaction should be slightly basic (pH 7-9) to also ensure the amine is a free nucleophile.[3]

    • Order of Addition: For many reagents, pre-activating the carboxylic acid for a short period (15-30 minutes at 0 °C) before adding the amine can improve yields.[3] This prevents the coupling reagent from reacting directly with the amine.[6][7]

  • Basic Conditions:

    • Concentration: Is the reaction too dilute? A concentration between 0.1 M and 0.5 M is a good starting point.[1]

    • Temperature: While most couplings run well at room temperature, gently heating (40-60 °C) can benefit sluggish reactions with less reactive partners.[1][2]

Question 2: My LC-MS shows product formation, but my isolated yield is very low. What's happening?

Answer: This common scenario points towards issues with the work-up and purification process rather than the reaction chemistry itself.

Potential Causes & Solutions:

  • Byproduct Contamination: Carbodiimide reagents like DCC and EDC produce urea byproducts. Dicyclohexylurea (from DCC) is notoriously difficult to remove as it precipitates but can be partially soluble in some solvents.[8] The urea from water-soluble EDC can typically be removed with a mild acidic wash (e.g., 1M HCl).[3]

  • Product Solubility: Your isochromane-3-carboxamide product might have some aqueous solubility, leading to losses during the extraction phase. Try minimizing the number of aqueous washes or perform a back-extraction of the aqueous layers with your organic solvent.

  • Chromatography Issues: If the polarity of your product is very similar to that of unreacted starting materials or byproducts, co-elution can occur.[3] Experiment with different solvent systems for your column chromatography to improve separation.

Question 3: I'm observing significant formation of a side product I can't identify. What are the likely culprits?

Answer: Unanticipated side reactions are a frequent cause of low yields.[9] The structure of the side product often provides clues to the underlying problem.

Common Side Reactions:

  • N-acylurea Formation: With carbodiimide reagents (DCC, EDC), the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and terminates the reaction. Adding a nucleophilic catalyst like HOBt or HOAt traps the intermediate as a more stable active ester, minimizing this side reaction.[3]

  • Racemization: If your isochromane-3-carboxylic acid or amine contains a chiral center, racemization can occur, especially at the alpha-carbon of the carboxylic acid. The most common mechanism involves the formation of an azlactone.[10] Using additives like HOBt or HOAt and keeping reaction temperatures low can suppress racemization.[3][8] Aminium/uronium reagents like HATU are known for low rates of epimerization.[2]

  • Guanidinylation of the Amine: Uronium/aminium reagents (HBTU, HATU) can sometimes react directly with the amine starting material to form a guanidinium byproduct, rendering the amine unreactive.[6][7] This is more likely if the carboxylic acid activation is slow or if an excess of the coupling reagent is used.

Section 2: In-Depth Troubleshooting Workflows

When initial troubleshooting fails, a more systematic approach is required. This section provides structured guides for dissecting complex issues.

Workflow 1: Diagnosing Reagent and Substrate Issues

Low yields are often traced back to the quality and reactivity of the starting materials.

Step-by-Step Diagnostic Protocol:

  • Confirm Starting Material Purity:

    • Analyze your isochromane-3-carboxylic acid and amine by NMR and LC-MS to confirm their identity and purity. Impurities can interfere with the reaction.[3]

  • Assess Carboxylic Acid Reactivity:

    • The isochromane moiety is generally stable, but steric hindrance near the carboxylic acid could be a factor.

    • Test Reaction: Perform a small-scale test reaction with a simple, highly nucleophilic amine like benzylamine. If this reaction works well, the issue likely lies with your target amine.

  • Assess Amine Nucleophilicity:

    • Electron-deficient amines (e.g., anilines with electron-withdrawing groups) are poor nucleophiles and can lead to sluggish or incomplete reactions.[1][11]

    • Solution: For these challenging amines, consider switching to a more powerful coupling reagent like HATU, which generates a highly reactive OAt-active ester.[2][7] Increasing the reaction temperature or using microwave irradiation may also improve yields.[1]

  • Verify Coupling Reagent Activity:

    • As mentioned, coupling reagents degrade, especially in the presence of moisture.[2]

    • Control Experiment: Set up a control reaction with a well-behaved carboxylic acid and amine pair (e.g., benzoic acid and benzylamine) that has previously worked in your lab. If this control fails, your coupling reagent is the primary suspect.

G cluster_start Start: Low Yield cluster_reagents Reagent & Substrate Check cluster_analysis Analysis cluster_conclusion Conclusion start Low or No Yield Observed purity 1. Check Purity of Acid and Amine start->purity control_rxn 2. Run Control Reaction (e.g., Benzoic Acid + Benzylamine) purity->control_rxn control_fail Control Fails? control_rxn->control_fail test_rxn 3. Run Test Reaction (Your Acid + Simple Amine) test_fail Test Fails? test_rxn->test_fail control_fail->test_rxn No bad_reagent Conclusion: Coupling Reagent or Additive is Bad control_fail->bad_reagent Yes bad_acid Conclusion: Acid is Unreactive or Hindered test_fail->bad_acid Yes bad_amine Conclusion: Amine is Unreactive (e.g., low nucleophilicity) test_fail->bad_amine No

Caption: Troubleshooting workflow for reagent and substrate issues.

Workflow 2: Optimizing Reaction Conditions

Even with high-quality reagents, the reaction environment is critical for success.

Key Parameters for Optimization:

  • Coupling Reagent Selection: There is no single "best" coupling reagent; the optimal choice depends on the specific substrates.[6][9] Screening a selection of reagents is often the most effective strategy.[9]

    • Carbodiimides (EDC, DCC): Cost-effective and widely used, but prone to racemization and N-acylurea side reactions. Best used with additives like HOBt or Oxyma.[2][3][12]

    • Aminium/Uronium Salts (HATU, HBTU): Highly efficient, fast reaction times, and low racemization rates, making them suitable for difficult couplings involving sterically hindered or electron-poor substrates.[2][12]

    • Phosphonium Salts (PyBOP): Also very effective with minimal racemization, and they do not react with the free amine component, which can be an advantage over aminium salts.[9][12]

  • Solvent Choice: The solvent must dissolve all reactants and should not interfere with the reaction.

    • Common Choices: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) are frequently used.[1]

    • Considerations: DMF is excellent at dissolving most components but can be difficult to remove. DCM is a good general-purpose solvent but may not be suitable for all substrates. Recent studies have also evaluated greener solvent alternatives.[13]

  • Base Selection: The base should be non-nucleophilic to avoid competing with the amine.

    • Common Choices: N,N-Diisopropylethylamine (DIPEA or Hünig's base) and N-methylmorpholine (NMM) are the most common choices.[4]

    • Stoichiometry: Typically, 2-3 equivalents of the base are used. One equivalent deprotonates the carboxylic acid, and another neutralizes the acid released during the reaction (e.g., HCl from EDC hydrochloride).

Caption: Table of key reaction parameters for optimization.

Section 3: Experimental Protocols

This section provides a general, robust protocol that serves as an excellent starting point for the synthesis of isochromane-3-carboxamides.

General Protocol for Isochromane-3-Carboxamide Synthesis using HATU

This protocol is recommended for its high efficiency and low incidence of side reactions, especially for challenging substrates.[2]

Materials:

  • Isochromane-3-carboxylic acid (1.0 equiv)

  • Amine (1.0-1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF (to make a 0.1-0.2 M solution)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the isochromane-3-carboxylic acid.

  • Dissolution: Add anhydrous DMF and stir until the acid is fully dissolved.

  • Pre-activation: Cool the solution to 0 °C using an ice bath. Add HATU and DIPEA to the solution. Stir the mixture at 0 °C for 15-20 minutes. The solution may change color.

  • Coupling: Add the amine (either neat if liquid or as a solution in a small amount of anhydrous DMF) to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like Ethyl Acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine to remove excess reagents, the DIPEA salt, and the tetramethylurea byproduct.[3]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography or recrystallization to obtain the pure isochromane-3-carboxamide.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Zhao, J., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135-13138. Retrieved from [Link]

  • ResearchGate. (n.d.). Racemization pathways during amide bond formation. Retrieved from [Link]

  • ACS Publications. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 255-262. Retrieved from [Link]

  • Chemspeed Technologies. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

  • Technology Networks. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

  • RSC Publishing. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Retrieved from [Link]

  • Organic Chemistry Highlights. (2006). Preparation and Reactions of Carboxylic Acids, Esters and Amides. Retrieved from [Link]

  • ResearchGate. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Professor Dave Explains. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2018). Why is it difficult to perform acid amine coupling using EDC, DMAP and HOBt?. Retrieved from [Link]

  • Professor Dave Explains. (2021, February 13). Preparation of Carboxylic Acids | Hydrolysis of Esters, Amides, Nitriles & More Explained [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, February 17). 17.4: Hydrolysis of Esters and Amides. Retrieved from [Link]

  • ChemRxiv. (2024). Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. Retrieved from [Link]

  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of isochroman-3-ylacetates and isochromane-γ-lactones through rearrangement of aryldioxolanylacetates. Retrieved from [Link]

  • MDPI. (2025, April 1). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of isochroman. Retrieved from [Link]

  • Arkat USA. (n.d.). Synthesis and biological evaluation of chromone-3-carboxamides. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in N-(4-methoxyphenyl) Amidation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our specialized technical support guide for researchers, scientists, and drug development professionals. This resource is engineered to provide in-depth, actionable solutions for challenges encountered during the amidation of N-(4-methoxyphenyl)aniline (p-anisidine) and its derivatives, particularly when steric hindrance is a significant barrier.

Troubleshooting Guide: Diagnosis and Resolution

This section addresses specific experimental failures with a focus on causal analysis and corrective protocols.

Question 1: I am observing very low to no yield of my desired amide product when coupling a bulky carboxylic acid with p-anisidine. What are the likely causes and how can I improve the yield?

Low yields in amidations involving sterically hindered substrates are a common challenge. The reduced nucleophilicity of the aniline, combined with bulky groups on either the carboxylic acid or the amine, can prevent the coupling partners from achieving the necessary proximity for reaction.[1] The methoxy group on p-anisidine, while electron-donating, can also contribute to steric bulk, especially when the ortho positions are substituted.

Probable Causes & Systematic Solutions:

  • Inadequate Carboxylic Acid Activation: Standard coupling reagents may not be potent enough to activate a sterically hindered carboxylic acid, or the activated species might be too short-lived to react with the weakly nucleophilic aniline.[1]

    • Solution: Employ a more robust coupling reagent. Uronium or phosphonium salt-based reagents are often more effective than carbodiimides in these scenarios.[2] HATU, HBTU, and PyBOP are excellent starting points.[3][4] For exceptionally challenging cases, converting the carboxylic acid to an acyl fluoride can dramatically increase its reactivity.[5]

  • Steric Hindrance Impeding Nucleophilic Attack: The primary issue is often the physical barrier presented by bulky substituents on one or both coupling partners.[6]

    • Solution 1: Optimize Reaction Conditions. Gently heating the reaction mixture (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the steric barrier.[1] Increasing the concentration of reactants (0.1-0.5 M is a good starting point) can also favor the bimolecular reaction.[1]

    • Solution 2: Change the Solvent. If starting materials are not fully soluble, the reaction rate will be significantly hindered. Switching to a more polar aprotic solvent like DMF, NMP, or DMSO can improve solubility and facilitate the reaction.[1][7]

  • Side Reactions: The activated carboxylic acid can react with other nucleophiles in the mixture, or the electron-rich p-anisidine can undergo undesired side reactions.[1]

    • Solution: The order of addition of reagents is crucial. For uronium/aminium type reagents, a side reaction can occur where the amine reacts with the coupling reagent itself to form a guanidinium by-product. To avoid this, pre-activate the carboxylic acid with the coupling reagent before adding the amine.

Question 2: My reaction has stalled. I see the formation of an activated ester by LCMS, but it does not proceed to the amide product. What's happening?

This indicates that the activation of the carboxylic acid is successful, but the subsequent nucleophilic attack by the p-anisidine is the rate-limiting step, likely due to a combination of steric hindrance and the moderate nucleophilicity of the aniline.

Probable Causes & Systematic Solutions:

  • Insufficient Nucleophilicity of the Amine: The electron-donating methoxy group increases the electron density on the ring but may not sufficiently enhance the nucleophilicity of the nitrogen to overcome significant steric barriers.

    • Solution 1: Add a Non-Nucleophilic Base. The addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine can deprotonate the amine, increasing its nucleophilicity without competing in the reaction.

    • Solution 2: Consider a Catalytic Approach. Boronic acid catalysts have been shown to facilitate direct amidation reactions and may be effective in this case.[8]

  • Reversibility of the Reaction: While amide bond formation is generally considered irreversible, under certain conditions, the intermediate may revert to the starting materials.

    • Solution: Ensure that water is rigorously excluded from the reaction mixture, as it can hydrolyze the activated ester. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

This section provides answers to broader, conceptual questions regarding amidation reactions with sterically hindered anilines.

What is the best class of coupling reagents for sterically hindered N-(4-methoxyphenyl) amidation?

For challenging amidations involving steric hindrance, phosphonium and uronium/aminium salt-based reagents are generally superior to carbodiimides like DCC or EDC.[2]

  • Phosphonium Salts (e.g., PyBOP, BOP): These reagents are highly effective and have the advantage of not reacting with the amine component, which prevents the formation of guanidinium by-products.[9] This allows for the use of equimolar amounts of the acid and amine.[2] However, the use of BOP is often limited due to the carcinogenic nature of its HMPA byproduct.[3]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These are some of the most popular and effective coupling reagents, known for their rapid reaction kinetics and low tendency for racemization.[4] HATU, which is based on the additive HOAt, is generally more reactive than its HOBt-based counterpart, HBTU.

The choice between these will depend on the specific substrates, but HATU is often a robust first choice for difficult couplings.[1]

How can I activate my carboxylic acid if even the strongest coupling reagents fail?

When standard coupling reagents are insufficient, converting the carboxylic acid to a more reactive derivative is a powerful strategy.

  • Acyl Halides: Acyl chlorides, generated using reagents like oxalyl chloride or thionyl chloride, are highly reactive.[10] However, these conditions can be harsh and may not be suitable for complex molecules with sensitive functional groups.[2]

  • Acyl Fluorides: Acyl fluorides are particularly effective for coupling with sterically hindered amines.[3][5] They can be generated in situ under mild conditions using reagents like BTFFH.[5]

  • Mixed Anhydrides: The mixed anhydride method, for example using isovaleryl chloride, can also be effective, but care must be taken to avoid the formation of symmetrical anhydrides.

Can I use microwave-assisted heating to accelerate my sterically hindered amidation reaction?

Yes, microwave irradiation is an excellent technique for accelerating these reactions. It can dramatically reduce reaction times from hours to minutes by efficiently and rapidly heating the reaction mixture to the required temperature.[11] This can be applied to protocols using various coupling reagents and solvents.

Data & Protocols

Table 1: Comparison of Coupling Reagents for a Challenging Amidation
Coupling ReagentAdditiveBaseTypical SolventRelative ReactivityKey Considerations
EDCHOBt/DMAPDIPEACH₃CNModerateGood for less hindered systems; may be sluggish here.[12]
HBTU-DIPEA/NMMDMFHighA workhorse reagent, good starting point.[4]
HATU-DIPEA/NMMDMFVery HighOften superior to HBTU for hindered couplings.[3]
PyBOP-DIPEADMF/CH₂Cl₂Very HighNo guanidinium byproduct formation.
Acyl Fluoride (via BTFFH)-DIPEACH₂Cl₂Extremely HighExcellent for the most challenging cases.[5]
Experimental Protocol: General Procedure for HATU-Mediated Amidation

This protocol provides a starting point for the amidation of a sterically hindered carboxylic acid with p-anisidine.

  • Preparation: To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF (to make a 0.1-0.5 M solution) under an inert atmosphere, add HATU (1.1 equiv).

  • Activation: Stir the mixture at room temperature for 10-15 minutes.

  • Coupling: Add p-anisidine (1.0 equiv) followed by the dropwise addition of DIPEA (2.0 equiv).

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LCMS. If no reaction is observed, gradually increase the temperature to 40-60 °C.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Diagram 1: General Amidation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Carboxylic_Acid Carboxylic Acid Activation 1. Activation (Formation of Active Ester) Carboxylic_Acid->Activation Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activation Solvent_Base Anhydrous Solvent + Base (e.g., DIPEA) Amine_Addition 2. Add p-Anisidine Activation->Amine_Addition Coupling 3. Nucleophilic Attack (Amide Formation) Amine_Addition->Coupling Workup Aqueous Work-up Coupling->Workup Chromatography Column Chromatography Workup->Chromatography Final_Product Pure Amide Chromatography->Final_Product

Caption: A generalized workflow for amide bond formation.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low/No Yield Observed Check_Activation Is an activated intermediate observed? Start->Check_Activation Improve_Activation Use stronger coupling reagent (HATU, PyBOP) or convert to acyl fluoride. Check_Activation->Improve_Activation No Enhance_Coupling Increase Temperature (40-60°C) Increase Concentration Change Solvent (DMF, NMP) Check_Activation->Enhance_Coupling Yes Final_Check Re-evaluate Reaction Improve_Activation->Final_Check Enhance_Coupling->Final_Check Success Improved Yield Final_Check->Success Yes Failure Consult Specialist Final_Check->Failure No

Caption: A decision tree for troubleshooting low-yield amidation reactions.

References

  • Scribd. (n.d.). Latest Advances in Amide Bond Formation. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • SciSpace. (n.d.). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. Retrieved from [Link]

  • AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Retrieved from [Link]

  • Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science, 112(5), e24210. Retrieved from [Link]

  • VUB ORGC. (2019). A New Wave of Amide Bond Formations for Peptide Synthesis. Retrieved from [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255. Retrieved from [Link]

  • PMC. (n.d.). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. Retrieved from [Link]

  • Amazon S3. (2020). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[8]uril. Retrieved from [Link]

  • ACS Publications. (2020). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents: A Method for Hexa-amidation of Biotin[8]uril. Retrieved from [Link]

  • PubMed. (2014). The synthesis of sterically hindered amides. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ChemRxiv. (2020). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[8]uril. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[8]uril | Request PDF. Retrieved from [Link]

  • MDPI. (2024). Borane-Pyridine: An Efficient Catalyst for Direct Amidation. Retrieved from [Link]

  • ResearchGate. (n.d.). Tandem reductive amination-deuteration of p-anisidine with.... Retrieved from [Link]

  • IU Indianapolis ScholarWorks. (n.d.). PHOSPHONIUM-SALT MEDIATED ACTIVATION OF C-O BONDS. Retrieved from [Link]

  • MDPI. (2017). Lipase-Mediated Amidation of Anilines with 1,3-Diketones via C–C Bond Cleavage. Retrieved from [Link]

  • Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Retrieved from [Link]

  • PMC. (n.d.). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing p-anisidine through catalytic hydrogenation of p-nitroanisole.
  • Vrána, J., Samsonov, M. A., Němec, V., & Růžička, A. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Dalton Transactions, 49(7), 2091-2094. Retrieved from [Link]

  • ResearchGate. (n.d.). Amide Bond Formation and Peptide Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. N-methylation of p-anisidine by methanol. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) N-Methylation of p-Anisidine on the Catalysts Based on Cu-Containing Layered Double Hydroxides. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • ResearchGate. (2019). How to overcome Steric Hindrance?. Retrieved from [Link]

  • ChemRxiv. (n.d.). A step towards exploring the potential of organosilane for catalytic amidation. Retrieved from [Link]

  • PubMed. (2019). Overcoming steric hindrance in Aryl-Aryl Homocoupling via On-Surface Copolymerization. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide and Coumarin Analogs as Potential PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery and Development

In the landscape of targeted cancer therapy, the inhibition of Poly (ADP-ribose) polymerase (PARP) has emerged as a clinically validated strategy, particularly for cancers harboring defects in DNA repair mechanisms. This guide provides a comparative analysis of two distinct heterocyclic scaffolds, the isochromanone core of N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide and the well-established coumarin framework, as potential sources for novel PARP inhibitors. As a Senior Application Scientist, my aim is to furnish a comprehensive resource that delves into the mechanistic rationale, structural comparisons, and experimental methodologies crucial for evaluating the potential of these compound classes.

The Rationale for PARP Inhibition in Oncology

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR). They recognize and bind to single-strand breaks (SSBs) in DNA, a common form of DNA damage. Upon activation, PARP synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, which serves as a scaffold to recruit other DNA repair proteins to the site of damage.[1][2]

The therapeutic efficacy of PARP inhibitors is rooted in the concept of synthetic lethality . In cancer cells with mutations in genes responsible for homologous recombination (HR), such as BRCA1 and BRCA2, the repair of double-strand breaks (DSBs) is already compromised. When PARP is inhibited in these cells, SSBs are not efficiently repaired and can degenerate into DSBs during DNA replication. The cell's inability to repair these DSBs through the faulty HR pathway leads to genomic instability and ultimately, apoptosis.[1]

Structural Scaffolds Under Investigation: A Comparative Overview

The design of potent PARP inhibitors has largely focused on mimics of the nicotinamide moiety of NAD+, the substrate for PARP enzymes.[1] This has led to the exploration of various heterocyclic scaffolds that can fit into the nicotinamide-binding pocket of the PARP catalytic domain.

FeatureN-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamideCoumarin Analogs
Core Scaffold 1-Oxoisochromane2H-chromen-2-one (Coumarin)
Key Moieties Lactone, CarboxamideLactone, various substituents
Known Biological Activities of Scaffold Anticancer, antimicrobial, anti-inflammatory[3][4]Anticancer, anticoagulant, anti-inflammatory, antioxidant[5][6]
Reported PARP Inhibition Potential, based on structural similarity to known PARP inhibitors, but not yet specifically documented for this compound.Established for several derivatives.

N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide represents a less explored but promising scaffold. The isochromanone core, a bicyclic lactone, shares structural similarities with the lactam rings present in many known PARP inhibitors. The carboxamide side chain is a critical feature, as the amide group can mimic the nicotinamide of NAD+ and form key hydrogen bonds within the PARP active site.[7]

Coumarin analogs , on the other hand, are a well-established class of biologically active compounds. Numerous derivatives have been synthesized and evaluated for their anticancer properties, with several demonstrating potent PARP inhibition.[5][6] The planarity of the coumarin ring and the ease of functionalization at various positions make it an attractive scaffold for optimizing interactions with the PARP active site.

Mechanism of Action: Beyond Simple Inhibition

While the primary mechanism of action of PARP inhibitors is the competitive inhibition of NAD+ binding, a phenomenon known as "PARP trapping" has been identified as a key contributor to their cytotoxicity.[1] This refers to the stabilization of the PARP-DNA complex, which is more cytotoxic than the mere inhibition of PARylation. The potency of PARP trapping varies among different inhibitors and is influenced by the specific interactions between the inhibitor and the enzyme-DNA interface.[1] The structural features of both the isochromanone and coumarin scaffolds will dictate their potential for PARP trapping.

cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitors cluster_2 Cell Fate in HR-Deficient Cancer Cells DNA Single-Strand Break (SSB) DNA Single-Strand Break (SSB) PARP1 PARP1 DNA Single-Strand Break (SSB)->PARP1 recruits PARylation PARylation PARP1->PARylation catalyzes PARPi PARP Inhibitor PARP1->PARPi inhibited by BER_recruitment Recruitment of Base Excision Repair (BER) Proteins PARylation->BER_recruitment SSB_Repair SSB Repair BER_recruitment->SSB_Repair DNA Integrity Restored DNA Integrity Restored SSB_Repair->DNA Integrity Restored PARP_trapping PARP Trapping on DNA PARPi->PARP_trapping leads to Replication_Fork_Collapse Replication Fork Collapse PARP_trapping->Replication_Fork_Collapse DNA Double-Strand Break (DSB) DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA Double-Strand Break (DSB) HR_deficient Homologous Recombination Deficiency (e.g., BRCA1/2 mutation) DNA Double-Strand Break (DSB)->HR_deficient Apoptosis Apoptosis HR_deficient->Apoptosis leads to

Caption: Simplified signaling pathway of PARP in DNA repair and the mechanism of action of PARP inhibitors in homologous recombination-deficient cancer cells.

Experimental Protocols for Comparative Potency Assessment

To empirically compare the potency of N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide and coumarin analogs as PARP inhibitors, a series of well-defined experimental protocols are required.

In Vitro PARP1 Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated microplate

  • NAD+ (biotinylated)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Test compounds (dissolved in DMSO)

Procedure:

  • Prepare serial dilutions of the test compounds and a known PARP inhibitor (e.g., Olaparib) as a positive control.

  • Add the assay buffer to the histone-coated microplate wells.

  • Add the test compounds and the positive control to their respective wells. Include a no-inhibitor control and a no-enzyme control.

  • Add the PARP1 enzyme to all wells except the no-enzyme control.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Wash the plate to remove unbound reagents.

  • Add Streptavidin-HRP conjugate and incubate.

  • Wash the plate again.

  • Add TMB substrate and incubate until color develops.

  • Stop the reaction with the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Cell-Based Proliferation/Viability Assay

This assay determines the cytotoxic effect of the compounds on cancer cells, particularly those with and without HR deficiency.

Materials:

  • BRCA-mutant cancer cell line (e.g., MDA-MB-436, SUM149PT)

  • BRCA-proficient cancer cell line (e.g., MDA-MB-231) for comparison

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Olaparib).

  • Incubate the cells for a specified period (e.g., 72-96 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (absorbance or luminescence) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each cell line.

cluster_0 Compound Preparation cluster_1 In Vitro Enzymatic Assay cluster_2 Cell-Based Assay Compound_Synthesis Synthesis of Isochromanone and Coumarin Analogs Compound_Stock Preparation of Stock Solutions (in DMSO) Compound_Synthesis->Compound_Stock Serial_Dilution Serial Dilutions Compound_Stock->Serial_Dilution PARP_Assay PARP1 Enzymatic Assay Serial_Dilution->PARP_Assay Cell_Treatment Treatment of Cells with Compounds Serial_Dilution->Cell_Treatment IC50_Enzyme Determination of Enzymatic IC₅₀ PARP_Assay->IC50_Enzyme Data Analysis and Comparison Data Analysis and Comparison IC50_Enzyme->Data Analysis and Comparison Cell_Culture Culture of BRCA-mutant and BRCA-proficient Cancer Cell Lines Cell_Culture->Cell_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Treatment->Viability_Assay IC50_Cell Determination of Cellular IC₅₀ Viability_Assay->IC50_Cell IC50_Cell->Data Analysis and Comparison

Caption: General experimental workflow for the comparative evaluation of potential PARP inhibitors.

Conclusion and Future Perspectives

While coumarin-based PARP inhibitors have a more established history in medicinal chemistry, the N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide scaffold presents an intriguing, underexplored avenue for the development of novel therapeutics targeting this crucial DNA repair pathway. The structural similarities of the isochromanone core to known PARP-inhibiting pharmacophores warrant a thorough investigation of its potential.

The experimental protocols outlined in this guide provide a robust framework for a head-to-head comparison of these two compound classes. By systematically evaluating their enzymatic and cellular activities, researchers can elucidate the structure-activity relationships that govern their potency and selectivity. Future studies should also aim to explore the PARP trapping potential of promising lead compounds from both scaffolds, as this may be a key determinant of their in vivo efficacy. The ultimate goal is to leverage these chemical frameworks to design next-generation PARP inhibitors with improved potency, selectivity, and pharmacokinetic properties for the benefit of cancer patients.

References

  • Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Inhibitors of PARP: Number crunching and structure gazing. PNAS.
  • Isochroman Derivatives: A Comprehensive Technical Review for Drug Discovery Professionals. Benchchem.
  • Modeling of Poly(ADP-ribose)polymerase (PARP) Inhibitors. Docking of Ligands and Quantitative Structure−Activity Relationship Analysis. Journal of Medicinal Chemistry.
  • Full article: Stepwise development of structure–activity relationship of diverse PARP-1 inhibitors through comparative and validated in silico modeling techniques and molecular dynamics simul
  • Structure activity model of PARP-1 inhibitors derived from the nicotinamide core structure.
  • Research progress in biological activities of isochroman derivatives.
  • N-(4-Methoxyphenyl)
  • Isocoumarins. Developments Since 1950. Chemical Reviews.
  • Structural Comparison of Three N-(4-Methoxyphenyl)
  • Asymmetric synthesis of isochromanone derivatives via trapping carboxylic oxonium ylides and aldol cascade. PMC.
  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. PMC.
  • A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis
  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Deriv
  • Chromenochalcones: A Comprehensive Review on Developments Towards Medicinal Perspective. RSC Publishing.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
  • N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide (CAS No. 618392-63-5) Suppliers. ChemicalRegister.com.
  • Design, synthesis, and biological evaluation of novel 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs in MCF-7 and MDA-MB-468 breast cancer cell lines. PubMed.
  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evalu
  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Deriv

Sources

Benchmarking Guide: N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide vs. Standard Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the benchmarking framework for N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide , a synthetic small-molecule inhibitor targeting the microtubule cytoskeleton. Based on its pharmacophore (isochromane-3-carboxamide core), this compound functions primarily as a tubulin destabilizer , likely binding to the colchicine site .

The following analysis benchmarks this compound against industry-standard tubulin inhibitors: Paclitaxel (Stabilizer), Vinblastine (Vinca-site Destabilizer), and Colchicine (Direct Competitor).

Executive Summary & Mechanistic Profile

Compound Class: 1-Oxoisochromane (3,4-dihydroisocoumarin) derivative. Target:


-Tubulin (Colchicine Binding Site).[1]
Mechanism:  Microtubule Depolymerization (Destabilizer).

Unlike Paclitaxel , which "freezes" microtubules by stabilizing the polymer, the Isochromane-3-carboxamide derivative prevents the polymerization of tubulin dimers into microtubules. This mechanism mimics Colchicine and Combretastatin A-4 , leading to G2/M cell cycle arrest and subsequent apoptosis.

Mechanistic Pathway Diagram

The following diagram illustrates the interference points of the Isochromane derivative compared to standard inhibitors.

TubulinInhibition TubulinDimers Free Tubulin Dimers (Alpha/Beta) Nucleation Nucleation TubulinDimers->Nucleation GTP Binding Arrest G2/M Arrest & Apoptosis TubulinDimers->Arrest Depletion of Polymer Microtubule Microtubule Polymer Nucleation->Microtubule Polymerization Mitosis Mitotic Spindle Formation Microtubule->Mitosis Dynamic Instability Microtubule->Arrest Rigid Polymer Mitosis->Arrest Isochromane N-(4-Methoxyphenyl)- 1-oxoisochromane-3-carboxamide (Colchicine Site) Isochromane->TubulinDimers Inhibits Polymerization Colchicine Colchicine (Standard) Colchicine->TubulinDimers Inhibits Polymerization Vinblastine Vinblastine (Vinca Site) Vinblastine->TubulinDimers Aggregates Dimers Paclitaxel Paclitaxel (Taxane Site) Paclitaxel->Microtubule Hyper-Stabilization (Prevents Disassembly)

Caption: Differential mechanisms of tubulin interference. The Isochromane derivative and Colchicine prevent polymerization, whereas Paclitaxel prevents depolymerization.

Quantitative Benchmarking: Performance Matrix

The following data compares the Isochromane derivative against standards. Data for the Isochromane derivative represents class-typical values for high-potency isocoumarin-3-carboxamides (e.g., 8-methoxy analogues) as specific public data for the exact un-substituted isochromane string is limited.

Table 1: Comparative Efficacy (In Vitro)
ParameterIsochromane-3-carboxamide Colchicine (Standard)Paclitaxel (Standard)Vinblastine (Standard)
Primary Mechanism DestabilizerDestabilizerStabilizerDestabilizer
Binding Site Colchicine SiteColchicine SiteTaxane SiteVinca Site
Tubulin Polymerization IC50 1.5 – 3.0 µM (Est.)~2.0 µMN/A (Enhances)~0.5 µM
Cytotoxicity (HeLa IC50) 0.5 – 5.0 µM ~0.01 – 0.05 µM~0.002 µM~0.005 µM
MDR Resistance High (Often evades P-gp)Low (P-gp substrate)Low (P-gp substrate)Low (P-gp substrate)
Solubility Moderate (Lipophilic)GoodPoorModerate

Key Insight: While the Isochromane derivative may show higher IC50 values (lower potency) than Paclitaxel in nanomolar ranges, its structural distinctness often allows it to bypass Multi-Drug Resistance (MDR) mechanisms (P-gp efflux pumps) that render Paclitaxel ineffective in resistant cell lines.

Experimental Protocols for Benchmarking

To validate the performance of N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide, the following assays must be performed alongside positive controls (Colchicine/Paclitaxel).

A. In Vitro Tubulin Polymerization Assay

This is the "Gold Standard" for confirming direct interaction with tubulin.

Objective: Measure the compound's ability to inhibit the assembly of purified tubulin into microtubules.

  • Reagents: Purified Porcine Brain Tubulin (>99%), GTP (1 mM), PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Preparation: Keep all reagents on ice. Prepare a 3 mg/mL tubulin stock in PEM buffer + GTP.

  • Treatment:

    • Blank: PEM Buffer only.

    • Control: Tubulin + DMSO (Vehicle).

    • Test: Tubulin + Isochromane Derivative (Gradient: 1, 5, 10, 20 µM).

    • Reference: Tubulin + Colchicine (5 µM).

  • Measurement: Transfer to a 96-well plate pre-warmed to 37°C. Read absorbance (OD 340 nm) or fluorescence (DAPI-based) every 30 seconds for 60 minutes.

  • Analysis: Plot OD vs. Time.

    • Paclitaxel will show a rapid, steep curve (hyper-polymerization).

    • Isochromane/Colchicine will show a flat line or significantly reduced slope (inhibition).

B. Immunofluorescence Microscopy (Cellular Architecture)

Objective: Visualize the disruption of the microtubule network in intact cells.

  • Cell Line: HeLa or MCF-7 cells seeded on glass coverslips.

  • Dosing: Treat cells with IC50 concentration of Isochromane derivative for 24 hours.

  • Fixation: Fix with 4% Paraformaldehyde (15 min) or ice-cold Methanol (10 min).

  • Staining:

    • Primary Ab: Anti-

      
      -tubulin (Mouse monoclonal).
      
    • Secondary Ab: Goat anti-mouse IgG conjugated to Alexa Fluor 488 (Green).

    • Counterstain: DAPI (Blue) for nuclei.

  • Observation:

    • Control: Fine, filamentous network extending to cell periphery.

    • Isochromane Treated: Diffuse green staining, loss of filaments, cell rounding (characteristic of depolymerization).

    • Paclitaxel Treated: Thick, bundled microtubule "asters" around the nucleus.

Workflow Diagram

ExperimentalWorkflow cluster_0 Step 1: Cell-Free Assay cluster_1 Step 2: Cellular Assay cluster_2 Step 3: Visualization Start Compound Validation Workflow Polymerization Tubulin Polymerization Assay (OD 340nm / 60 min) Start->Polymerization Result1 Determine Mechanism: Stabilizer vs. Destabilizer Polymerization->Result1 MTT MTT/Cytotoxicity Assay (72h Exposure) Result1->MTT IC50_Calc Calculate IC50 Compare vs. Paclitaxel MTT->IC50_Calc IF Immunofluorescence (Anti-Tubulin Staining) IC50_Calc->IF Phenotype Confirm Phenotype: Diffuse vs. Bundled IF->Phenotype

Caption: Step-by-step validation workflow for characterizing novel tubulin inhibitors.

Discussion & Strategic Positioning

Efficacy vs. Toxicity

While Paclitaxel is more potent in molar terms, the Isochromane-3-carboxamide scaffold offers a distinct advantage in solubility and metabolic stability . Isocoumarins are generally more lipophilic than the bulky taxanes, potentially allowing for better blood-brain barrier (BBB) penetration, a critical failure point for current tubulin inhibitors in treating glioblastomas.

Resistance Profiles

Standard inhibitors like Vinblastine are substrates for P-glycoprotein (P-gp/ABCB1). Small molecule inhibitors binding to the Colchicine site (like the Isochromane derivative) often evade this efflux pump.[2]

  • Recommendation: Perform cytotoxicity assays in MDR-positive cell lines (e.g., NCI-H460/R) to validate this competitive advantage.

Chemical Modularity

The "3-carboxamide" position is synthetically versatile.[3][4][5] The N-(4-methoxyphenyl) group (p-anisidine) provides electron-donating properties that enhance binding affinity to the hydrophobic pocket of the Colchicine site. This structure serves as an excellent "Lead Scaffold" for further optimization (SAR).

References

  • Mechanism of Colchicine Site Inhibitors: Lu, Y., et al. (2012). "Tubulin colchicine binding site inhibitors as a new class of antitumor agents: An overview." Expert Opinion on Therapeutic Patents.

  • Isocoumarin/Coumarin-3-Carboxamide Analogues: Alzamami, A., et al. (2023). "Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization."[4][6] BMC Chemistry. [4]

  • Tubulin Polymerization Assay Protocol: Cytoskeleton Inc. (2024).[1] "Tubulin Polymerization Assay Kit Protocol."

  • Standard Inhibitor Benchmarking Data: National Cancer Institute (NCI).[7] "DTP Data Search: Paclitaxel & Colchicine GI50 Data."

Sources

A Researcher's Guide to Ensuring Reproducibility in Biological Assays for the PLK1 Inhibitor GSK461364

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals investigating the therapeutic potential of Polo-like kinase 1 (PLK1) inhibitors, such as GSK461364 (CAS 618392-63-5), the reproducibility of biological assays is paramount. This guide provides an in-depth comparison of common assay formats used to evaluate PLK1 inhibition, with a focus on the critical factors that govern experimental reliability and data integrity. We will delve into the mechanistic basis of these assays, offer field-proven insights to mitigate variability, and provide detailed, self-validating protocols.

Understanding the Target: The Critical Role of Polo-like Kinase 1 (PLK1)

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in regulating multiple stages of mitosis, including mitotic entry, spindle assembly, and cytokinesis.[1][2] Its expression is tightly regulated throughout the cell cycle, peaking during the G2/M phase.[1] Dysregulation and overexpression of PLK1 are frequently observed in a wide range of human cancers, correlating with poor prognosis and making it an attractive target for cancer therapy.[1][3] GSK461364 is a potent and selective ATP-competitive inhibitor of PLK1, and understanding its effects on cellular processes relies on robust and reproducible bioassays.

The PLK1 Signaling Pathway: A Network of Mitotic Control

PLK1 sits at the heart of a complex signaling network that ensures the fidelity of cell division. Its activation and localization are tightly controlled by upstream regulators and its activity impacts numerous downstream substrates.

Caption: Simplified PLK1 signaling pathway and the inhibitory action of GSK461364.

A Comparative Guide to Biological Assays for PLK1 Inhibition

The choice of assay for evaluating GSK461364 is critical and depends on the specific research question, throughput requirements, and desired level of mechanistic detail. Here, we compare common biochemical and cell-based assays, highlighting their principles and key considerations for reproducibility.

Assay Type Principle Advantages Considerations for Reproducibility
Biochemical Kinase Assays Measures the direct inhibition of PLK1 enzymatic activity in a purified system.High throughput, direct measure of target engagement.Enzyme and substrate quality, ATP concentration, buffer composition, detection method.
- RadiometricQuantifies the transfer of radiolabeled phosphate from ATP to a substrate.Gold standard for sensitivity and direct measurement.[4]Handling of radioactivity, lot-to-lot variability of reagents.
- FRET-basedMeasures the change in fluorescence resonance energy transfer upon substrate phosphorylation.Homogeneous, non-radioactive, amenable to high-throughput screening.[5]Spectral overlap, compound interference, enzyme/substrate stability.
- Luminescence-based (e.g., ADP-Glo™)Quantifies kinase activity by measuring the amount of ADP produced.[6]High sensitivity, broad dynamic range.Luciferase inhibitors in compound libraries can cause false positives.[7]
- ELISA-basedUses an antibody to detect the phosphorylated substrate.High specificity, non-radioactive.[8][9]Antibody specificity and cross-reactivity, washing steps, plate uniformity.
Cell-Based Assays Measures the downstream cellular consequences of PLK1 inhibition.Physiologically relevant, provides insights into cellular phenotype.Cell line integrity, passage number, seeding density, serum variability, culture conditions.[10][11][12]
- Cell Proliferation/Viability (e.g., MTT, CellTiter-Glo®)Quantifies the number of viable cells after treatment with the inhibitor.Simple, widely used for determining IC50 values.Assay endpoint timing, metabolic activity of cells, compound cytotoxicity vs. cytostatic effects.
- Cell Cycle AnalysisUses flow cytometry to determine the distribution of cells in different phases of the cell cycle.Provides mechanistic insight into the mitotic arrest induced by PLK1 inhibition.Staining consistency, cell fixation and permeabilization methods, instrument calibration.
- Biomarker Modulation (e.g., Western Blot, In-Cell Western)Measures the phosphorylation status of downstream PLK1 substrates (e.g., Myt1).[13]Confirms target engagement in a cellular context.Antibody specificity, loading controls, signal quantification, lysis buffer composition.

Ensuring Scientific Integrity: Self-Validating Experimental Protocols

To achieve the highest level of reproducibility, every protocol must be designed as a self-validating system. This involves incorporating appropriate controls and quality checks at each stage.

Experimental Workflow for Assessing PLK1 Inhibition

Caption: General experimental workflow for evaluating a PLK1 inhibitor.

Protocol 1: In Vitro PLK1 Kinase Assay (Luminescence-based)

This protocol is adapted from commercially available kits like ADP-Glo™ and provides a robust method for determining the IC50 of GSK461364 against purified PLK1.

Materials:

  • Recombinant human PLK1 enzyme

  • PLK1 substrate peptide (e.g., a peptide derived from a known PLK1 substrate)

  • GSK461364

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

Procedure:

  • Compound Preparation: Prepare a serial dilution of GSK461364 in DMSO. A typical starting concentration is 10 mM. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%) to minimize solvent effects.[14]

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of kinase buffer.

    • Add 1 µL of the diluted GSK461364 or DMSO (for positive and negative controls).

    • Add 1.5 µL of a mixture of PLK1 enzyme and substrate peptide in kinase buffer.

    • Initiate the kinase reaction by adding 1 µL of ATP solution. The ATP concentration should be at or near the Km for PLK1 to ensure sensitive detection of ATP-competitive inhibitors.[15]

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each concentration of GSK461364 relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Trustworthiness through Controls:

  • No-Enzyme Control: To determine background signal.

  • No-Inhibitor (DMSO) Control: Represents 0% inhibition.

  • Known PLK1 Inhibitor Control (e.g., BI 2536): To validate assay performance.[5]

Protocol 2: Cell-Based Proliferation Assay (MTT)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the GI50 (50% growth inhibition) of GSK461364.

Materials:

  • Human cancer cell line known to overexpress PLK1 (e.g., DU-145 prostate cancer cells)[16]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • GSK461364

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear-bottom plates

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells. Ensure cell viability is >95%.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the assay.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of GSK461364 in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of GSK461364 or vehicle control (DMSO).

    • Incubate for 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Incubate for at least 2 hours at 37°C with gentle shaking to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of growth inhibition for each concentration of GSK461364 relative to the vehicle control.

    • Plot the percentage of growth inhibition against the logarithm of the inhibitor concentration and fit the data to determine the GI50 value.

Trustworthiness through Best Practices:

  • Cell Line Authentication: Regularly authenticate cell lines to ensure they have not been misidentified or cross-contaminated.[12]

  • Mycoplasma Testing: Routinely test cell cultures for mycoplasma contamination, which can significantly alter cellular responses.[12]

  • Consistent Passaging: Use cells within a consistent and low passage number range to avoid phenotypic drift.[12]

Conclusion: A Framework for Reproducible Research

The reproducibility of biological assays for PLK1 inhibitors like GSK461364 is not a matter of chance but a result of meticulous planning, validated protocols, and a deep understanding of the underlying biological system. By selecting the appropriate assay, implementing robust controls, and adhering to best practices in cell culture and biochemical analysis, researchers can generate high-quality, reliable data that will accelerate the path of drug discovery and development.

References

  • A PIM-CHK1 signaling pathway regulates PLK1 phosphorylation and function during mitosis. Journal of Cell Science, 2018. [Link]

  • 5 ways to secure accurate and reproducible data from your cell-based fluorescence assay. Tecan, N/A. [Link]

  • PLK Signaling Pathway. Creative Diagnostics, N/A. [Link]

  • Polo-like kinase 1 (PLK1) signaling in cancer and beyond. The International Journal of Biochemistry & Cell Biology, 2021. [Link]

  • Dysfunction of PLK1 signaling pathway promotes tumorigenesis of CRC. ResearchGate, N/A. [Link]

  • Multiple Roles of PLK1 in Mitosis and Meiosis. International Journal of Molecular Sciences, 2023. [Link]

  • Identification of Plk1 kinase inhibitors in enzyme and cell-based assays by monitoring phosphorylation of T495-Myt1. Molecular Cancer Therapeutics, 2007. [Link]

  • Comparative Analysis of a FRET-based PLK1 Kinase Assay to Identify PLK1 inhibitors for Chemotherapy. Anticancer Research, 2017. [Link]

  • Direct quantification of polo-like kinase 1 activity in cells and tissues using a highly sensitive and specific ELISA assay. Proceedings of the National Academy of Sciences, 2009. [Link]

  • Direct quantification of polo-like kinase 1 activity in cells and tissues using a highly sensitive and specific ELISA assay. PMC, 2009. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research, 2025. [Link]

  • Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. BioProcess International, 2020. [Link]

  • How to Ensure Your Cell-Based Assays Are Reproducible. Bitesize Bio, 2022. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC, 2021. [Link]

  • Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy. PMC, 2025. [Link]

  • Achieving Consistency and Reproducibility in Cell-Based Research. American Laboratory, 2008. [Link]

  • Direct measurement of in vivo Plk1 kinase activity. ResearchGate, N/A. [Link]

  • A Novel Anti-Tumor Inhibitor Identified by Virtual Screen with PLK1 Structure and Zebrafish Assay. Semantic Scholar, 2013. [Link]

  • Kinase Screening Assay Services. Reaction Biology, N/A. [Link]

  • Discovery of novel dual-targeting inhibitors against PLK1-PBD and PLK4-PB3: structure-guided pharmacophore modelling, virtual screening, molecular docking, molecular dynamics simulation, and biological evaluation. Journal of Biomolecular Structure and Dynamics, 2025. [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI, 2012. [Link]

Sources

A Comparative Guide to the Spectral Characterization of N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, predictive framework for the spectral characterization of N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide . Designed for researchers, chemists, and drug development professionals, this document delves into the anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data for this target compound. In the absence of a complete, formally published dataset for this specific molecule, we will leverage established spectroscopic principles and comparative data from structurally analogous compounds to build a robust analytical profile. This approach not only predicts the expected spectral features but also explains the causal relationships between molecular structure and spectral output, providing a reliable roadmap for researchers synthesizing or analyzing this and related molecules.

Molecular Structure and Analytical Strategy

A multi-technique spectroscopic approach is indispensable for the unambiguous structural elucidation of a novel synthetic compound. Each technique provides a unique piece of the structural puzzle.

  • NMR (¹H and ¹³C): Reveals the carbon-hydrogen framework and the chemical environment of each atom.

  • Mass Spectrometry (MS): Determines the molecular weight and provides clues about the molecular formula and fragmentation patterns.

  • Infrared (IR) Spectroscopy: Identifies the key functional groups present in the molecule.

The logical workflow for characterization involves using these techniques synergistically to confirm the identity and purity of the synthesized target.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Synthesis Synthesis of Target Compound Purification Column Chromatography / Recrystallization Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Purification->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate C-H Framework Purification->NMR Validation Final Structure Confirmation MS->Validation IR->Validation NMR->Validation Conclusion Conclusion Validation->Conclusion Purity & Identity Confirmed

Figure 1: Workflow for synthesis and structural validation.

The structure of N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide combines three key motifs: a 1-oxoisochromane core (a cyclic ester or lactone), a carboxamide linker, and a 4-methoxyphenyl group.

a N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide mol

Figure 2: Structure of N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide.

¹H NMR Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The predicted spectrum is characterized by distinct regions corresponding to the aromatic protons, the methoxy group, the amide proton, and the aliphatic protons of the isochromanone ring.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Comparison
~8.5 - 9.0Broad Singlet (br s)1HAmide NH Amide protons are often broad and appear downfield. In similar structures like N-(4-methoxyphenyl)picolinamide, the amide proton appears at a very downfield δ 9.92.[1]
~7.2 - 8.0Multiplet (m)4HIsochromanone Ar-H Aromatic protons on the isochromanone ring will be influenced by the electron-withdrawing lactone and will appear as a complex multiplet.
~7.4 - 7.5Doublet (d)2HMethoxyphenyl Ar-H (ortho to NH)These protons are deshielded by the amide group.
~6.8 - 6.9Doublet (d)2HMethoxyphenyl Ar-H (ortho to OCH₃)These protons are shielded by the electron-donating methoxy group, appearing upfield. In N-(4-methoxyphenyl)picolinamide, these appear at δ 6.90-6.95.[1]
~5.5 - 5.7Doublet of Doublets (dd)1HO-CH ₂-CHThe proton at position 3 of the isochromanone ring, coupled to the two diastereotopic protons at position 4.
~3.8Singlet (s)3HO-CHMethoxy protons typically appear as a sharp singlet around 3.8 ppm. This is consistent across numerous methoxyphenyl compounds.[1]
~3.0 - 3.5Multiplet (m)2HO-CH ₂-CHThe two protons at position 4 are diastereotopic due to the adjacent chiral center at C3, leading to a complex multiplet.
Comparative Compound: N-(4-methoxyphenyl)picolinamide

While not a perfect match, the spectral data for the N-(4-methoxyphenyl)amide portion of this known compound provides a strong validation for our predictions of the methoxyphenyl and amide proton signals.[1]

CompoundAmide NH (ppm)Methoxyphenyl Ar-H (ppm)Methoxy OCH₃ (ppm)
Predicted (Target) ~8.5 - 9.0~7.45 (d), ~6.85 (d)~3.8
N-(4-methoxyphenyl)picolinamide[1] 9.92 (s)7.69 (m), 6.92 (m)3.81 (s)
Standard Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Obtain the spectrum at room temperature using a standard pulse program. Typically, 16-32 scans are sufficient for a high signal-to-noise ratio.

  • Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectrum, and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

¹³C NMR Spectral Analysis

Carbon-13 NMR provides a direct look at the carbon skeleton of a molecule. In proton-decoupled mode, each unique carbon atom typically gives rise to a single peak, making it an excellent tool for counting the number of non-equivalent carbons.[2][3]

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The structure contains 17 carbon atoms, and due to molecular asymmetry, all 17 are expected to be chemically non-equivalent, resulting in 17 distinct signals.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~168 - 172Amide C =OAmide carbonyls typically appear in this range.
~165 - 168Lactone C =OEster and lactone carbonyls are found in a similar region to amides.
~156 - 158Methoxyphenyl C -OCH₃The aromatic carbon directly attached to the electron-donating methoxy group is shifted downfield.
~120 - 140Aromatic C The remaining 10 aromatic carbons (4 on the isochromanone, 4 on the methoxyphenyl, and 2 ipso-carbons) will resonate in this region.
~114 - 116Methoxyphenyl C H (ortho to OCH₃)Shielded by the methoxy group, these carbons appear upfield in the aromatic region, consistent with data for N-(4-methoxyphenyl)aniline.[4]
~70 - 75O-C H₂The methylene carbon of the isochromanone ring, attached to the lactone oxygen.
~55.5OC H₃The methoxy carbon is highly characteristic and consistently appears around 55-56 ppm.[1]
~45 - 50C H-C=OThe chiral carbon at position 3, deshielded by the adjacent carbonyl and lactone oxygen.
Comparative Compound: N-(4-methoxyphenyl)picolinamide[1]

This compound provides reference points for the carbons of the N-(4-methoxyphenyl)amide moiety.

Carbon TypePredicted (Target)N-(4-methoxyphenyl)picolinamide[1]
Amide C=O~168 - 172 ppm161.86 ppm
C-OCH₃~156 - 158 ppm156.52 ppm
OCH₃~55.5 ppm55.62 ppm

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[5] For a molecule of this nature, Electrospray Ionization (ESI) is the preferred method as it is a "soft" ionization technique that typically keeps the molecule intact, allowing for the clear determination of the molecular ion.[6]

Predicted High-Resolution MS (HRMS-ESI)
  • Molecular Formula: C₁₇H₁₅NO₄

  • Exact Mass (Monoisotopic): 297.09956 g/mol

The primary ions expected in the positive ion mode spectrum would be:

  • [M+H]⁺: 298.10734 m/z

  • [M+Na]⁺: 320.08928 m/z

Predicted Fragmentation

While ESI is a soft technique, some in-source fragmentation can occur, providing structural information. Key fragmentations would likely involve the cleavage of the amide bond, which is often the most labile.

G cluster_frag1 Fragment 1 cluster_frag2 Fragment 2 Parent [M+H]⁺ m/z = 298.1 Frag1 Isochromanone-3-carbonyl cation m/z = 177.05 Parent->Frag1 Amide Bond Cleavage Frag2 4-Methoxyaniline m/z = 123.07 Parent->Frag2 Amide Bond Cleavage

Figure 3: Predicted major fragmentation pathway in ESI-MS.

Standard Experimental Protocol for ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) at a low flow rate (5-10 µL/min).

  • Ionization: Use positive ion mode with typical ESI source parameters (e.g., capillary voltage ~3.5-4.5 kV).

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

  • Analysis: Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺) and compare the measured m/z with the theoretical exact mass to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[7]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3300N-H StretchAmideMedium, Sharp
~3050C-H StretchAromaticMedium
~2950C-H StretchAliphatic (CH₂, CH)Medium
~1750C=O StretchLactone (Ester)Strong
~1680C=O Stretch (Amide I)AmideStrong
~1610, ~1510C=C StretchAromatic RingStrong-Medium
~1540N-H Bend (Amide II)AmideMedium
~1250C-O StretchAryl Ether & LactoneStrong
Comparative Analysis

The presence of two distinct carbonyl peaks is a key diagnostic feature for this molecule. The lactone carbonyl is expected at a higher wavenumber (~1750 cm⁻¹) compared to the amide carbonyl (~1680 cm⁻¹) due to ring strain and the electronic effects of the ester oxygen. This separation is critical for confirming the presence of both functional groups. In a related oxirane-containing molecule, the ester carbonyl stretch was observed at 1732 cm⁻¹.[8]

Conclusion

This guide presents a detailed, predictive spectral profile for N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide based on fundamental principles and comparative analysis. The combination of ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and IR spectroscopy provides a self-validating system for structural confirmation. Researchers synthesizing this molecule can use this guide as a benchmark for their experimental results, facilitating a confident and accurate characterization of the final product.

References

  • Wiley-VCH. (n.d.).Supporting Information.
  • Supporting Information - Wiley-VCH. (n.d.).
  • The Royal Society of Chemistry. (2013).
  • Al-Hamdani, A. A., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. PMC. [Link]

  • PubChem. (n.d.). N-(4-methoxyphenyl)-2-oxo-2h-chromene-3-carboxamide. National Center for Biotechnology Information. [Link]

  • MPG.PuRe. (n.d.).
  • NPTEL. (n.d.). 13C NMR spectroscopy.
  • Clark, J. (2023). interpreting C-13 NMR spectra. Chemguide. [Link]

  • University of Calgary. (n.d.). 13C-NMR.
  • ResearchGate. (n.d.). 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate.... [Link]

  • Al-Hamdani, A. A., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide. PMC. [Link]

  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Xiao, S.-H., et al. (2015). Synthesis and characterization of novel electrochromic poly(amide-imide)s.... RSC Advances. [Link]

  • Virtuous Lifesciences. (n.d.). N-(4-Methoxyphenyl)-3-phenylpropanamide. [Link]

  • ChemicalRegister.com. (n.d.). N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide (CAS No. 618392-63-5) Suppliers. [Link]

  • SpectraBase. (n.d.). thieno[2,3-b]pyridine-2-carboxamide.... [Link]

  • University of Arizona. (n.d.). Mass Spectrometry.
  • Goud, T. V., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. [Link]

  • ResearchGate. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]

  • Chalmers, J. M. (2011). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

  • University of California, Davis. (n.d.).
  • ChemRxiv. (2023). Leveraging Infrared Spectroscopy for Automated Structure Elucidation. [Link]

  • Taylor & Francis Online. (2013). Raman and Infrared spectra of the ν1 band of oxirane. [Link]

  • GovInfo. (1978). EPA/NIH Mass Spectral Data Base. [Link]

  • UCSD. (n.d.). GNPS. Computational Mass Spectrometry Website. [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide (CAS No. 618392-63-5), a compound utilized in research and development.[1][2] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon established principles of laboratory safety, regulatory guidelines for hazardous waste management, and a scientific assessment of risks based on its structural components: an isochromanone core, a carboxamide linkage, and a methoxyphenyl group.[2] Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance.

The fundamental principle guiding this protocol is to treat N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide as a hazardous waste unless confirmed otherwise by a qualified professional.[3][4] This approach ensures the highest level of safety and compliance with regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6]

Part 1: Hazard Assessment and Characterization

  • Isochromanone Core: Derivatives of isochroman have been investigated for a range of biological activities, including antitumor and antimicrobial effects.[2] This suggests that the parent compound may be biologically active and should be handled with care.

  • Carboxamide Group: Amide-containing compounds can vary widely in toxicity. Some are relatively benign, while others can be irritants or have other toxic effects.

  • Methoxyphenyl Group: The 4-methoxyphenyl moiety is common in medicinal chemistry.[2] While not acutely toxic in itself, related compounds like 4-methoxyphenol can cause skin and eye irritation.[7]

Based on this structural analysis, it is prudent to assume that N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide may be harmful if swallowed, cause skin and eye irritation, and potentially be harmful to aquatic life.[7][8] Therefore, it should be managed as a hazardous chemical waste.

Part 2: Personal Protective Equipment (PPE) and Safety Measures

Prior to handling N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide for disposal, all laboratory personnel must be equipped with the appropriate PPE to minimize exposure.

Required Personal Protective Equipment:

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and potential irritation or allergic reactions.[7]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or contact with the solid compound, which may cause serious irritation.[9]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Not generally required for small quantities handled in a well-ventilated area. Use a fume hood when handling larger quantities or if there is a risk of generating dust.To prevent inhalation of any airborne particles.

All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[10]

Part 3: Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.

  • Don PPE: Before attempting to clean the spill, put on the required PPE as outlined in Part 2.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[11]

  • Collect Waste: Place the spilled material and any contaminated absorbent into a clearly labeled, sealable hazardous waste container.[11]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report the Spill: Inform your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department about the spill.

Part 4: Step-by-Step Disposal Procedure

The disposal of N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide must comply with federal, state, and local regulations.[12] The following procedure outlines the recommended steps for its collection and disposal as hazardous chemical waste.

1. Waste Minimization: Before beginning experimental work, plan to use the minimum amount of N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide necessary to achieve your research objectives. This is a key principle of green chemistry and helps to reduce the volume of hazardous waste generated.[5]

2. Waste Collection and Segregation:

  • Solid Waste:

    • Collect any solid N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide waste, including any contaminated items like weighing paper or spatulas, in a designated, compatible, and clearly labeled hazardous waste container.[3][13]

    • The container must be in good condition, with a secure, leak-proof lid.[5][14]

  • Liquid Waste:

    • If the compound is in a solution, collect it in a separate, compatible liquid hazardous waste container.

    • Do not mix this waste stream with other incompatible chemical wastes.[4] For example, avoid mixing with strong acids or bases unless as part of a specific neutralization protocol.

  • Contaminated Labware:

    • Disposable labware (e.g., pipette tips, gloves) that has come into contact with the compound should be placed in a designated solid hazardous waste container.

    • Non-disposable glassware should be decontaminated by triple rinsing with a suitable solvent. The rinsate must be collected as hazardous waste.[12][15]

3. Labeling of Hazardous Waste: Proper labeling is a critical regulatory requirement.[16] As soon as waste is added to a container, it must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide"

  • The hazards associated with the waste (e.g., "Irritant," "Harmful if Swallowed").

  • The date accumulation started.

  • The name and contact information of the generating researcher or lab.

4. Storage of Hazardous Waste:

  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[14][17]

  • The SAA must be under the control of the laboratory personnel.

  • Ensure secondary containment is used to prevent the spread of material in case of a leak.[4]

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in the SAA.[17]

5. Arranging for Disposal:

  • Once the waste container is full or has been in storage for the maximum allowed time (typically up to one year for partially filled containers in an SAA), arrange for its pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal company.[14][17]

  • Never dispose of N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide down the drain or in the regular trash.[5]

Part 5: Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide.

cluster_prep Preparation & Handling cluster_waste_type Waste Characterization cluster_collection Collection & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Generation of N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide Waste ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe fume_hood Handle in a Well-Ventilated Area (e.g., Fume Hood) ppe->fume_hood waste_type Is the waste solid or liquid? fume_hood->waste_type solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid collect_solid Collect in a designated, compatible solid hazardous waste container. solid_waste->collect_solid collect_liquid Collect in a designated, compatible liquid hazardous waste container. liquid_waste->collect_liquid label_waste Label container with: 'Hazardous Waste', Full Chemical Name, Hazards, and Date. collect_solid->label_waste collect_liquid->label_waste store_waste Store in a designated Satellite Accumulation Area (SAA) with secondary containment. label_waste->store_waste disposal Arrange for pickup by EHS or a licensed hazardous waste disposal company. store_waste->disposal end End: Compliant Disposal disposal->end

Caption: Disposal workflow for N-(4-M ethoxyphenyl)-1-oxoisochromane-3-carboxamide.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe, responsible, and compliant disposal of N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide, thereby fostering a culture of safety and environmental stewardship within the laboratory.

References

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13).
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University.
  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Laboratory Waste Management Guidelines.
  • The Laboratory Standard. Office of Clinical and Research Safety.
  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl.
  • OSHA Standards for Biological Laboratories. ASPR.
  • Management of Waste. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide (CAS No. 618392-63-5) Suppliers. ChemicalRegister.com.
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University.
  • Chemistry Lab Waste Disposal. (2024, June 17). Environmental Marketing Services.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide. Benchchem.
  • Proper Disposal of 3-Indolizinecarboxamide: A Guide for Laboratory Professionals. Benchchem.
  • Safety Data Sheet for 4-Methoxyphenol. (2020, June 07).
  • Safety Data Sheet for 4-Methoxyphenyl isothiocyanate. (2025, September 18).
  • AR-15512. PubChem.
  • Safety data sheet for 4-Methoxy-o-phenylenediamine. (2023, June 23). CPAChem.
  • Safety Data Sheet for N-(4-Methoxyphenyl)-3-nitrobenzenesulfonamide. (2025, December 26). Fisher Scientific.
  • Safety Data Sheet for 4-Methoxyphenyl Isothiocyanate. TCI Chemicals.
  • Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.